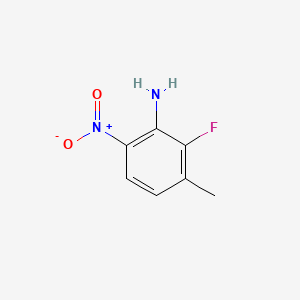

2-Fluoro-3-methyl-6-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

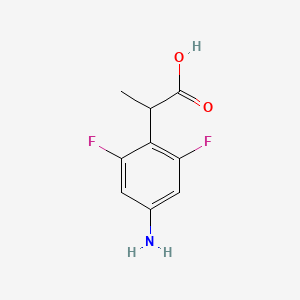

“2-Fluoro-3-methyl-6-nitroaniline” is an organic compound with the molecular formula C7H7FN2O2 . It is a yellow to brown solid with a molecular weight of 170.14 . The IUPAC name for this compound is 2-fluoro-3-methyl-6-nitroaniline .

Molecular Structure Analysis

The InChI code for “2-Fluoro-3-methyl-6-nitroaniline” is 1S/C7H7FN2O2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“2-Fluoro-3-methyl-6-nitroaniline” is a yellow to brown solid . It has a molecular weight of 170.14 . The storage temperature for this compound is between 2-8°C .

科学的研究の応用

Pharmaceutical Research

2-Fluoro-3-methyl-6-nitroaniline: is a compound that can be utilized in pharmaceutical research due to its potential as a building block for the synthesis of various drugs. Its nitro group can be transformed into an amine, which is a functional group commonly found in pharmaceuticals . This transformation can lead to the creation of new compounds with potential therapeutic effects.

Material Science

In material science, 2-Fluoro-3-methyl-6-nitroaniline may serve as a precursor for the development of novel materials. Its molecular structure allows for the introduction of fluorine atoms into polymers, which can enhance the properties of materials, such as thermal stability and chemical resistance .

Chemical Synthesis

This compound is valuable in chemical synthesis as an intermediate. It can undergo various chemical reactions, including nitration, reduction, and halogenation, to produce a wide range of derivatives. These derivatives can then be used to synthesize more complex molecules for different industrial applications .

Agriculture

Although direct applications in agriculture are not well-documented, compounds similar to 2-Fluoro-3-methyl-6-nitroaniline have been used to synthesize pesticides and herbicides. The nitroaniline moiety is particularly significant in the design of compounds that target specific pests or weeds without harming crops .

Analytical Chemistry

In analytical chemistry, 2-Fluoro-3-methyl-6-nitroaniline can be used as a standard or reagent in various analytical methods. Its distinct spectroscopic properties allow it to be used in the calibration of instruments and the development of new analytical techniques .

Environmental Science

The environmental impact of 2-Fluoro-3-methyl-6-nitroaniline and its derivatives can be studied to understand their behavior in the environment. Research in this field can lead to the development of better waste treatment processes and environmental monitoring systems .

Biochemistry

In biochemistry, the compound’s ability to undergo biotransformation can be explored. It could be used to study enzyme-catalyzed reactions and the metabolism of xenobiotic compounds in living organisms .

Industrial Uses

Industrially, 2-Fluoro-3-methyl-6-nitroaniline can be involved in the synthesis of dyes, pigments, and other coloring agents due to its nitroaniline group. This group is known to contribute to the vivid colors and stability of such compounds .

Safety and Hazards

“2-Fluoro-3-methyl-6-nitroaniline” is considered hazardous. It has the signal word “Warning” and is associated with hazard statements H302, H315, H320, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

作用機序

Mode of Action

As a nitroaniline compound, it may undergo reduction reactions to form amines . The nitro group is a meta director, meaning it directs subsequent substitutions to the meta position . This property could influence its interactions with targets.

Biochemical Pathways

Nitroaniline compounds can participate in various biochemical reactions, including reduction and substitution reactions . These reactions could potentially affect various biochemical pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Fluoro-3-methyl-6-nitroaniline . For instance, its stability could be affected by storage temperature . Additionally, its interaction with other molecules could influence its efficacy.

特性

IUPAC Name |

2-fluoro-3-methyl-6-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDGOICOFHCJJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743121 |

Source

|

| Record name | 2-Fluoro-3-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methyl-6-nitroaniline | |

CAS RN |

1261676-68-9 |

Source

|

| Record name | 2-Fluoro-3-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B573063.png)